![molecular formula C24H23FN2O4 B2767816 2-(4-benzylpiperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-4H-pyran-4-one CAS No. 1021060-38-7](/img/structure/B2767816.png)
2-(4-benzylpiperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-4H-pyran-4-one
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Description
2-(4-benzylpiperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-4H-pyran-4-one, also known as B-FPY, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. B-FPY is a pyranone derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
Scientific Research Applications
Poly (ADP-ribose) Polymerase (PARP) Inhibition
This compound has garnered significant interest due to its inhibitory effects on PARP enzymes. Poly (ADP-ribose) polymerases play a crucial role in DNA repair, and their activation is an immediate cellular response to DNA damage caused by metabolic stress, chemicals, or ionizing radiation. By inhibiting PARP-1 and PARP-2, this compound disrupts DNA repair processes, making it a potential therapeutic target for cancer treatment. Specifically, it has shown promise against BRCA1- and BRCA2-defective cancers .
Anticancer Activity
The compound’s ability to inhibit PARP enzymes extends beyond DNA repair. It exhibits standalone activity against BRCA1-deficient breast cancer cell lines. Clinical development is underway to explore its efficacy in treating cancers associated with BRCA1 and BRCA2 mutations .
Transition-Metal-Free Synthesis
The compound’s synthesis is noteworthy. An efficient transition-metal-free route to quinazolin-4(3H)-ones, a class of compounds that includes our target molecule, has been developed. This method avoids the use of transition metals and external oxidants, making it environmentally friendly and operationally straightforward .
Functional Group Tolerance
The synthesis method for this compound exhibits good functional group tolerance. This property allows for flexibility in modifying the compound’s structure for further optimization or derivatization.
properties
IUPAC Name |
2-(4-benzylpiperazine-1-carbonyl)-5-[(4-fluorophenyl)methoxy]pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O4/c25-20-8-6-19(7-9-20)16-30-23-17-31-22(14-21(23)28)24(29)27-12-10-26(11-13-27)15-18-4-2-1-3-5-18/h1-9,14,17H,10-13,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQUTRXUOUPZLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzylpiperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-4H-pyran-4-one |
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